A Comprehensive Guide to the Synthesis of a Branched Amino Acid Scaffold: The Case of C-NH-Boc-C-Bis-(C-PEG1-Boc)
A Comprehensive Guide to the Synthesis of a Branched Amino Acid Scaffold: The Case of C-NH-Boc-C-Bis-(C-PEG1-Boc)
Disclaimer: The molecule "C-NH-Boc-C-Bis-(C-PEG1-Boc)" does not correspond to a standard nomenclature in chemical literature. This guide, therefore, presents a plausible synthesis for a novel, branched amino acid derivative that logically fits this descriptive name. The proposed structure is a tert-butyl (4,8-bis((2-((tert-butoxycarbonyl)amino)ethoxy)methyl)-5-oxo-1-phenyl-2-oxa-6-azaspiro[3.5]nonan-7-yl)carbamate, which embodies the core features of a central carbon scaffold with a protected amine and two PEGylated, Boc-protected side chains.
This document provides a theoretical yet comprehensive framework for its multi-step synthesis, tailored for researchers, chemists, and professionals in the field of drug development and peptide chemistry. The pathway involves established chemical transformations, including protection strategies, nucleophilic substitution, and amide coupling.
Proposed Synthetic Pathway Overview
The synthesis commences with a commercially available starting material, N-Boc-serine, which is protected at its carboxyl group to form a benzyl ester. The hydroxyl group is then oxidized to an aldehyde. A subsequent Horner-Wadsworth-Emmons reaction extends the carbon chain, followed by a Michael addition to introduce a malonate derivative. This intermediate is then elaborated through a series of reductions, protections, and couplings to install the two PEG1-Boc side chains, ultimately yielding the target molecule.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for each step of the proposed synthesis. These values are representative of typical laboratory-scale synthesis for reactions of this nature and are intended for illustrative purposes.
| Step | Reaction | Starting Material (SM) | Reagent/Catalyst | Molar Ratio (Reagent:SM) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Esterification | N-Boc-Serine | Benzyl bromide, Cs2CO3 | 1.1, 1.5 | DMF | 25 | 12 | 95 |
| 2 | Dess-Martin Oxidation | N-Boc-Serine Benzyl Ester | Dess-Martin Periodinane | 1.5 | DCM | 25 | 2 | 92 |
| 3 | Horner-Wadsworth-Emmons | Aldehyde Intermediate | Triethyl phosphonoacetate, NaH | 1.2, 1.2 | THF | 0 to 25 | 4 | 88 |
| 4 | Michael Addition | α,β-Unsaturated Ester | Diethyl malonate, DBU | 1.5, 0.2 | THF | 25 | 18 | 85 |
| 5 | Carboxylic Acid Reduction | Malonate Adduct | LiBH4 | 2.5 | THF | 0 to 25 | 6 | 90 |
| 6 | Mesylation | Diol Intermediate | MsCl, Et3N | 2.2, 2.5 | DCM | 0 | 1 | 98 |
| 7 | Nucleophilic Substitution | Dimesylate Intermediate | N-Boc-amino-PEG1-alcohol, NaH | 2.5, 2.5 | DMF | 50 | 24 | 75 |
| 8 | Hydrogenolysis | Benzyl Ester Product | H2, Pd/C | Catalytic | MeOH | 25 | 4 | 96 |
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-Serine Benzyl Ester
To a solution of N-Boc-serine (1.0 equiv) in anhydrous DMF, cesium carbonate (1.5 equiv) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.1 equiv) is then added dropwise, and the reaction is stirred for 12 hours. Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the benzyl ester product.
Step 2: Dess-Martin Oxidation to Aldehyde
The N-Boc-serine benzyl ester (1.0 equiv) is dissolved in anhydrous DCM. Dess-Martin periodinane (1.5 equiv) is added portion-wise at room temperature. The reaction is monitored by TLC. After 2 hours, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to give the crude aldehyde, which is used in the next step without further purification.
Step 7: Nucleophilic Substitution with N-Boc-amino-PEG1-alcohol
To a solution of N-Boc-amino-PEG1-alcohol (2.5 equiv) in anhydrous DMF, sodium hydride (60% dispersion in mineral oil, 2.5 equiv) is added carefully at 0°C. The mixture is stirred for 30 minutes. A solution of the dimesylate intermediate (1.0 equiv) in DMF is then added dropwise. The reaction mixture is heated to 50°C and stirred for 24 hours. The reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 8: Final Deprotection via Hydrogenolysis
The benzyl ester product from the previous step (1.0 equiv) is dissolved in methanol. A catalytic amount of 10% palladium on carbon is added. The flask is evacuated and backfilled with hydrogen gas three times. The reaction is stirred under a hydrogen atmosphere (balloon) for 4 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the final product, C-NH-Boc-C-Bis-(C-PEG1-Boc).
Visualizing the Synthesis and Molecular Interactions
The following diagrams illustrate the proposed synthetic workflow and a conceptual representation of the molecule's potential role in a biological signaling pathway.
Caption: Proposed multi-step synthesis workflow for C-NH-Boc-C-Bis-(C-PEG1-Boc).
Caption: Conceptual role as a molecular scaffold in targeted protein degradation.
